molecular formula C42H48F2N2O10S2 B14658696 methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid CAS No. 43021-25-6

methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid

Cat. No.: B14658696
CAS No.: 43021-25-6
M. Wt: 843.0 g/mol
InChI Key: DRDSUDGSUBGBFT-LSAXUPMSSA-N
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Description

Methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure and the presence of fluorophenyl and naphthalene disulfonic acid groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves multiple steps, including the formation of the bicyclic core and the introduction of the fluorophenyl and naphthalene disulfonic acid groups. The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions. The fluorophenyl group is then introduced via electrophilic aromatic substitution, followed by the esterification of the carboxylate group. The final step involves the sulfonation of the naphthalene ring to introduce the disulfonic acid groups.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are commonly employed.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the naphthalene disulfonic acid groups contribute to its solubility and stability. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Methyl (1R)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Methyl (1R)-3-(4-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Uniqueness

The presence of the fluorophenyl group in methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate distinguishes it from its analogs, providing unique chemical properties such as increased electronegativity and reactivity. Additionally, the naphthalene disulfonic acid groups enhance its solubility and stability, making it more suitable for various applications .

Properties

CAS No.

43021-25-6

Molecular Formula

C42H48F2N2O10S2

Molecular Weight

843.0 g/mol

IUPAC Name

methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid

InChI

InChI=1S/2C16H20FNO2.C10H8O6S2/c2*1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*3-6,12-15H,7-9H2,1-2H3;1-6H,(H,11,12,13)(H,14,15,16)/t2*12?,13?,14-,15?;/m11./s1

InChI Key

DRDSUDGSUBGBFT-LSAXUPMSSA-N

Isomeric SMILES

CN1[C@@H]2CCC1CC(C2C(=O)OC)C3=CC=C(C=C3)F.CN1[C@@H]2CCC1CC(C2C(=O)OC)C3=CC=C(C=C3)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC.CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Origin of Product

United States

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